Synthesis of N-benzyl-N',N''-diphenylguanidine: A Technical Guide
Synthesis of N-benzyl-N',N''-diphenylguanidine: A Technical Guide
This technical guide provides a comprehensive overview of a recommended synthesis protocol for N-benzyl-N',N''-diphenylguanidine, a trisubstituted guanidine derivative. The information is curated for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, data presentation in a structured format, and visualizations of the synthetic pathway and workflow.
Introduction and Reaction Principle
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Substituted guanidines are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as catalysts and ligands. The synthesis of N,N',N''-trisubstituted guanidines is most commonly and efficiently achieved through the addition of a primary or secondary amine to a disubstituted carbodiimide. This reaction is often facilitated by a catalyst to improve reaction rates and yields.
The synthesis of N-benzyl-N',N''-diphenylguanidine involves the reaction of N,N'-diphenylcarbodiimide with benzylamine. This reaction proceeds via the nucleophilic attack of the primary amine (benzylamine) on the central carbon atom of the carbodiimide. The reaction can be performed without a catalyst, though the use of a Lewis acid catalyst such as Ytterbium(III) triflate can significantly enhance the reaction efficiency.
Experimental Protocol
This section details a representative experimental protocol for the synthesis of N-benzyl-N',N''-diphenylguanidine. This protocol is adapted from established methods for the synthesis of similar trisubstituted guanidines.
2.1. Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| N,N'-Diphenylcarbodiimide | C₁₃H₁₀N₂ | 194.24 | 622-16-2 | Starting material |
| Benzylamine | C₇H₉N | 107.15 | 100-46-9 | Starting material |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, as solvent |
| Ytterbium(III) triflate (Optional Catalyst) | C₃F₉O₉S₃Yb | 664.28 | 56211-40-6 | Lewis acid catalyst |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For aqueous work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For recrystallization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For recrystallization |
2.2. Procedure
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To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N,N'-diphenylcarbodiimide (1.94 g, 10 mmol) and anhydrous toluene (40 mL).
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Stir the mixture at room temperature until the N,N'-diphenylcarbodiimide is completely dissolved.
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To the resulting solution, add benzylamine (1.07 g, 1.09 mL, 10 mmol).
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(Optional) If using a catalyst, add Ytterbium(III) triflate (0.33 g, 0.5 mmol, 5 mol%).
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
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Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (30 mL).
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Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
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Combine the organic layers and wash with brine (2 x 20 mL).
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Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford N-benzyl-N',N''-diphenylguanidine as a solid.
Data Presentation
3.1. Reactant Summary
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| N,N'-Diphenylcarbodiimide | 194.24 | 10 | 1.94 g |
| Benzylamine | 107.15 | 10 | 1.07 g (1.09 mL) |
| Toluene | 92.14 | - | 40 mL |
| Ytterbium(III) triflate (optional) | 664.28 | 0.5 | 0.33 g |
3.2. Product Characterization (Expected)
Note: As no specific experimental data for N-benzyl-N',N''-diphenylguanidine was found in the searched literature, the following are expected values based on similar compounds.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point (°C) | 140 - 150 (Predicted range) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.50 (m, 15H, Ar-H), 4.55 (d, 2H, CH₂), ~5.0-6.0 (br s, 2H, NH) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~155 (C=N), 140-145 (Ar-C), 120-130 (Ar-CH), ~45 (CH₂) |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1640 (C=N stretch), ~1590, 1490 (Aromatic C=C stretch) |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₂₀H₁₉N₃: 302.1657; Found: Expected around 302.16 |
Visualizations
4.1. Reaction Scheme
Caption: Reaction scheme for the synthesis of N-benzyl-N',N''-diphenylguanidine.
4.2. Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
